molecular formula C23H18O3 B4895670 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde

2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde

Cat. No. B4895670
M. Wt: 342.4 g/mol
InChI Key: UTJVPEJYTPXWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, also known as MPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of chromene derivatives, which have been found to exhibit a wide range of biological activities. MPPC has been shown to have significant potential as a research tool in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is still under investigation. However, it has been suggested that 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been shown to have a direct effect on cellular metabolism, including the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been found to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs. Additionally, 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been shown to have anticancer activity, which may help to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has several advantages as a research tool. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been found to be relatively stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde in lab experiments. For example, it can be difficult to obtain large quantities of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde. One area of focus is the development of new derivatives of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde with enhanced biological activity. Another area of focus is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, which may help to identify new targets for therapeutic intervention. Additionally, there is a need for further research on the potential applications of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Synthesis Methods

2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde can be synthesized using a variety of methods, including the Pechmann condensation reaction. This reaction involves the condensation of a phenol derivative and a β-ketoester in the presence of a Lewis acid catalyst. The resulting product is a chromene derivative, which can be further modified to produce 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde.

Scientific Research Applications

2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-25-18-13-11-17(12-14-18)23-20(15-24)22(16-7-3-2-4-8-16)19-9-5-6-10-21(19)26-23/h2-15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJVPEJYTPXWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde

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